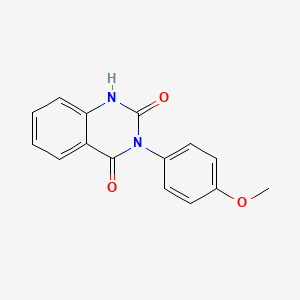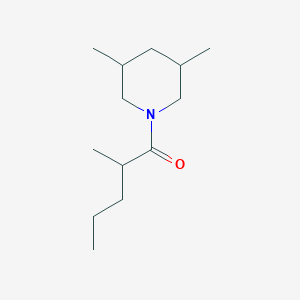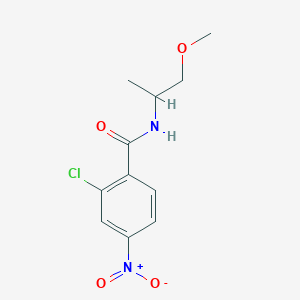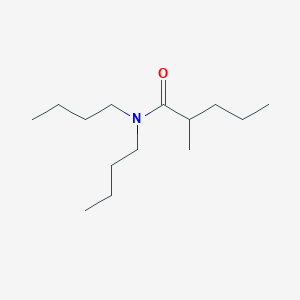
N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
描述
N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as BI-1, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzoxadiazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions.
作用机制
The mechanism of action of N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its ability to modulate the activity of the endoplasmic reticulum (ER) stress response pathway. This compound acts as a negative regulator of the ER stress response, which is a cellular mechanism that responds to various stress stimuli, such as oxidative stress, calcium overload, and protein misfolding. By modulating the ER stress response, this compound can prevent the accumulation of unfolded or misfolded proteins in the ER and reduce the associated cellular damage.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In neuronal cells, this compound has been shown to reduce the levels of reactive oxygen species, prevent calcium overload, and inhibit apoptosis. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In cardiac cells, this compound has been shown to reduce the levels of reactive oxygen species, prevent calcium overload, and improve cardiac function.
实验室实验的优点和局限性
One of the advantages of using N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine in laboratory experiments is its ability to modulate the ER stress response pathway, which is a cellular mechanism that is involved in various pathological conditions. This compound can be used to study the effects of ER stress on cellular function and to investigate the potential therapeutic applications of ER stress modulation. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity and off-target effects. Further studies are needed to determine the optimal concentration and duration of this compound treatment in different cell types and tissues.
未来方向
There are several future directions for the study of N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as diabetes, inflammatory disorders, and viral infections. Another direction is to develop more potent and selective this compound analogs that can be used as drugs in clinical settings. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the ER stress response pathway and the role of this compound in modulating this pathway.
科学研究应用
N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has been studied for its potential therapeutic applications in various scientific research fields, including neurology, oncology, and cardiology. In neurology, this compound has been shown to have neuroprotective effects against neuronal damage caused by oxidative stress and calcium overload. In oncology, this compound has been studied for its potential to induce apoptosis in cancer cells and inhibit tumor growth. In cardiology, this compound has been shown to have cardioprotective effects against ischemia-reperfusion injury.
属性
IUPAC Name |
N-(2-iodophenyl)-7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN5O4/c17-10-3-1-2-4-11(10)18-12-9-13(21-5-7-25-8-6-21)14-15(20-26-19-14)16(12)22(23)24/h1-4,9,18H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJSXSIPMCFNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CC=CC=C4I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{3,5-dichloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953782.png)

![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B3953789.png)

![1-allyl-3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B3953810.png)
![2-methyl-3-nitro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953821.png)
![6-ethyl-6-methyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B3953829.png)

![1-(4-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B3953847.png)
![2-phenyl-1-[1-(5-phenyl-1,2,4-triazin-3-yl)-4-piperidinyl]ethanol](/img/structure/B3953854.png)

![6-(1,3-benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium perchlorate](/img/structure/B3953874.png)

![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B3953883.png)